molecular formula C7H4ClF2NO3 B2413194 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene CAS No. 1261672-73-4

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B2413194
CAS No.: 1261672-73-4
M. Wt: 223.56
InChI Key: MLTJPWGXJFXZSI-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloro group, a difluoromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-Chloro-2-(difluoromethoxy)benzene, which can be synthesized through the reaction of 1-Chloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.

Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:

    1-Chloro-2-(difluoromethoxy)-3-fluorobenzene:

    1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has a different substitution pattern on the benzene ring, leading to distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJPWGXJFXZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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